2-methyl-3-[methyl(nitroso)amino]propanoic acid
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Overview
Description
2-methyl-3-[methyl(nitroso)amino]propanoic acid is an organic compound with the molecular formula C5H10N2O3 It is characterized by the presence of a nitroso group attached to a methylamino moiety, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[methyl(nitroso)amino]propanoic acid typically involves the following steps:
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Nitration of Methylamine: : The initial step involves the nitration of methylamine to form methyl nitrosoamine. This reaction is usually carried out using nitrous acid (HNO2) under controlled temperature conditions to prevent over-nitration.
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Alkylation: : The next step involves the alkylation of the nitrosoamine with a suitable alkylating agent, such as 2-bromopropanoic acid. This reaction is typically conducted in the presence of a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
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Bulk Nitration: : Large-scale nitration of methylamine using industrial-grade nitrous acid.
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Continuous Alkylation: : Continuous flow reactors are used for the alkylation step to ensure consistent product quality and yield.
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Automated Purification: : Industrial purification methods include automated chromatography systems and large-scale recrystallization units to handle bulk quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[methyl(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
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Oxidation: : The nitroso group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
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Reduction: : Reduction of the nitroso group can be achieved using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to form amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-methyl-3-[methyl(nitroso)amino]propanoic acid has several applications in scientific research:
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Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
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Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
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Medicine: : Investigated for its potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
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Industry: : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[methyl(nitroso)amino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These modifications can result in the inhibition or activation of specific pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-amino-propanoic acid: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
3-[methyl(nitroso)amino]propanoic acid: Similar structure but without the methyl group on the propanoic acid backbone, leading to variations in its chemical properties and applications.
Uniqueness
2-methyl-3-[methyl(nitroso)amino]propanoic acid is unique due to the presence of both a nitroso group and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2624123-51-7 |
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Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
2-methyl-3-[methyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C5H10N2O3/c1-4(5(8)9)3-7(2)6-10/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
RUJKVOHTKUJZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)N=O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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